N-(2-cyclopropyl-2-hydroxypropyl)-3-(phenylthio)propanamide is a chemical compound with the molecular formula and a molecular weight of approximately 279.4 g/mol. It is classified as an amide due to the presence of the amide functional group. The compound has garnered interest in medicinal chemistry for its potential biological activities, particularly as a ligand in biochemical assays or as an intermediate in organic synthesis.
The synthesis of N-(2-cyclopropyl-2-hydroxypropyl)-3-(phenylthio)propanamide typically involves several multi-step organic reactions:
The molecular structure of N-(2-cyclopropyl-2-hydroxypropyl)-3-(phenylthio)propanamide features:
The compound's structure can be represented by its SMILES notation: CC(O)(CNC(=O)CCSc1ccccc1)C1CC1, indicating its complex arrangement of atoms .
N-(2-cyclopropyl-2-hydroxypropyl)-3-(phenylthio)propanamide can undergo various chemical reactions, including:
The mechanism of action for N-(2-cyclopropyl-2-hydroxypropyl)-3-(phenylthio)propanamide largely depends on its specific applications, particularly in medicinal chemistry. It may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. Potential pathways include:
The compound's reactivity is influenced by its functional groups:
N-(2-cyclopropyl-2-hydroxypropyl)-3-(phenylthio)propanamide has several scientific applications:
This compound's unique structural features and potential biological activities make it a subject of interest for further research in various scientific fields.
CAS No.: 15978-08-2
CAS No.: 21871-10-3
CAS No.:
CAS No.: 1576-86-9
CAS No.: